molecular formula C20H25FN4O B11378844 1-(4-Fluorobenzyl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea

1-(4-Fluorobenzyl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea

Cat. No.: B11378844
M. Wt: 356.4 g/mol
InChI Key: WRUVECBAKJLMDH-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(4-Fluorobenzyl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluorobenzylamine and 4-phenylpiperazine.

    Formation of Intermediate: The 4-fluorobenzylamine is reacted with an appropriate isocyanate to form an intermediate urea derivative.

    Final Coupling: The intermediate is then coupled with 4-phenylpiperazine under controlled conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-(4-Fluorobenzyl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: It is used in biological assays to investigate its effects on cellular pathways and receptor interactions.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea can be compared with similar compounds, such as:

    1-(4-Chlorobenzyl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may result in different chemical properties and biological activities.

    1-(4-Methylbenzyl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea: The presence of a methyl group instead of a fluorine atom can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can affect its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C20H25FN4O

Molecular Weight

356.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea

InChI

InChI=1S/C20H25FN4O/c21-18-8-6-17(7-9-18)16-23-20(26)22-10-11-24-12-14-25(15-13-24)19-4-2-1-3-5-19/h1-9H,10-16H2,(H2,22,23,26)

InChI Key

WRUVECBAKJLMDH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

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